molecular formula C23H25ClN6O2S B10894226 N'-(3-allyl-2-hydroxybenzylidene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide

N'-(3-allyl-2-hydroxybenzylidene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide

Cat. No.: B10894226
M. Wt: 485.0 g/mol
InChI Key: TYOHDCWGUUVZSF-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-Allyl-2-hydroxybenzylidene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide is a structurally complex hydrazide derivative incorporating a 1,2,4-triazole core, a sulfanyl linker, and a benzylidene hydrazide moiety. Key structural features include:

  • 1,2,4-Triazole ring: Known for its role in enhancing bioactivity, particularly antimicrobial and antifungal properties, due to the –N–C–S pharmacophore .
  • 3-Chloroanilino group: A meta-substituted chlorophenyl group that may improve target binding via halogen interactions .
  • Propanohydrazide backbone: Facilitates condensation reactions with aldehydes, a common strategy in designing bioactive hydrazide derivatives .

This compound’s design aligns with trends in medicinal chemistry, where triazole-thioether hybrids are prioritized for their balanced electronic and steric properties .

Properties

Molecular Formula

C23H25ClN6O2S

Molecular Weight

485.0 g/mol

IUPAC Name

2-[[5-[(3-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]propanamide

InChI

InChI=1S/C23H25ClN6O2S/c1-4-7-16-8-5-9-17(21(16)31)13-26-28-22(32)15(2)33-23-29-27-20(30(23)3)14-25-19-11-6-10-18(24)12-19/h4-6,8-13,15,25,31H,1,7,14H2,2-3H3,(H,28,32)/b26-13+

InChI Key

TYOHDCWGUUVZSF-LGJNPRDNSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC(=C1O)CC=C)SC2=NN=C(N2C)CNC3=CC(=CC=C3)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC(=C1O)CC=C)SC2=NN=C(N2C)CNC3=CC(=CC=C3)Cl

Origin of Product

United States

Biological Activity

N'-(3-allyl-2-hydroxybenzylidene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have indicated that derivatives of hydrazones, including this compound, possess significant antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains and fungi due to their ability to disrupt cellular processes.
  • Antiparasitic Activity : Research has demonstrated that similar compounds exhibit antimalarial activity. For instance, hydrazone derivatives have been effective against chloroquine-resistant strains of Plasmodium falciparum in vitro and in vivo, suggesting potential therapeutic applications against malaria .
  • Anticancer Activity : Some studies suggest that triazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways that are crucial for cell survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in the metabolic pathways of pathogens or cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in targeted cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating significant antimicrobial activity .

Case Study 2: Antimalarial Activity

In a murine model infected with Plasmodium yoelii, a related hydrazone derivative showed a significant reduction in parasitemia and increased survival rates among treated mice compared to controls. This highlights the potential of such compounds as antimalarial agents .

Research Findings Summary

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth (MIC 10-50 µg/mL)
AntimalarialReduced parasitemia in murine models
AnticancerInduction of apoptosis in cancer cell lines

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N'-(3-allyl-2-hydroxybenzylidene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

Recent investigations into the anticancer effects of hydrazone derivatives have revealed promising results. The compound under discussion has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that it could inhibit cell proliferation and trigger programmed cell death pathways in various cancer cell lines. This suggests its potential utility as a chemotherapeutic agent .

Anti-inflammatory Effects

Compounds with similar structures to this compound have been assessed for anti-inflammatory activity. Molecular docking studies indicate that these compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions them as candidates for the treatment of inflammatory diseases such as arthritis and asthma .

Antioxidant Activity

The antioxidant properties of this compound class are noteworthy, as they can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and could be beneficial in managing conditions related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Agricultural Applications

Beyond medicinal uses, derivatives of this compound have been explored for agricultural applications, particularly as fungicides or herbicides due to their ability to inhibit specific fungal pathogens affecting crops. Their efficacy in controlling plant diseases while being less toxic to beneficial organisms makes them suitable candidates for sustainable agriculture practices .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antimicrobial Activity Significant inhibition of bacterial growth observed in various strains.
Anticancer Properties Induced apoptosis in multiple cancer cell lines; potential chemotherapeutic agent.
Anti-inflammatory Effects Inhibition of 5-lipoxygenase; potential treatment for inflammatory diseases.
Antioxidant Activity Effective scavenging of free radicals; reduction of oxidative stress.
Agricultural Applications Efficacy as a fungicide; less toxic to beneficial organisms.

Comparison with Similar Compounds

Structural Features and Molecular Design

The compound’s structural analogs share a 1,2,4-triazole scaffold but differ in substituents, influencing their physicochemical and biological profiles. Key comparisons include:

Compound Name (Reference) Molecular Formula Key Substituents Hypothesized Bioactivity
Target Compound C23H24ClN5O2S* 3-Allyl-2-hydroxybenzylidene, 3-chloroanilino, 4-methyl-triazolyl sulfanyl Antimicrobial (predicted)
2-{[5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3-(furan-2-yl)allylidene)acetohydrazide C24H20ClN5O2S 4-Chlorophenyl, p-tolyl, furan Antifungal (structural analogy)
2-({4-Allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide C22H22IN7O5S 4-Iodoanilino, nitro, methoxy Enhanced binding affinity (iodine’s polarizability)
2-((5-(4-Bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-phenylallylidene)acetohydrazide C23H22BrN5OS 4-Bromophenyl, 2-methylallyl Potential anticancer (bromine’s steric effects)
2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide C22H24N6O2S 4-Toluidinomethyl, 4-hydroxybenzylidene Improved solubility (hydroxyl group)

Key Observations :

  • Halogen Substituents : Chlorine (target compound) offers a balance between electronegativity and steric bulk compared to bromine and iodine .
  • Benzylidene Moieties : The 2-hydroxy group in the target compound may enhance hydrogen bonding compared to nitro/methoxy or furan substituents.
  • Triazole Modifications : The 4-methyl group on the triazole ring (target) could improve metabolic stability over unsubstituted analogs .

Comparison of Reaction Conditions :

  • uses Na2S2O5 in DMF for cyclization, while employs NaOH in aqueous methanol. The latter may offer greener synthesis .
  • Yields for similar compounds range from 60–85%, depending on substituent reactivity .
Computational Similarity Analysis

Per , Tanimoto and Dice similarity indices could quantify structural overlap with known inhibitors. For example:

  • The target compound may share >70% similarity with ’s furan-containing analog due to common triazole and hydrazide motifs.
  • Differences in halogen and benzylidene substituents would reduce similarity scores (e.g., Tanimoto <0.5 with ’s iodo derivative) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.